Orobanone
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Overview
Description
Orobanone is a natural product found in the genus Orobanche, which belongs to the Orobanchaceae family. Orobanche species are non-photosynthetic root holoparasites that derive nutrients from their host plants. This compound is one of the secondary metabolites produced by these plants and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Orobanone can be synthesized through the aromatization rearrangement of curcumol under acidic conditions. The reaction involves the formation of a stable aromatic system, which is the driving force for the reaction. Curcumol reacts with acetone under acidic conditions to form this compound analogues .
Industrial Production Methods
There is limited information available on the industrial production methods of this compound. Most studies focus on the synthesis of this compound analogues in laboratory settings rather than large-scale production.
Chemical Reactions Analysis
Types of Reactions
Orobanone undergoes various chemical reactions, including:
Aromatization: The conversion of curcumol to this compound analogues under acidic conditions.
Substitution: Reactions involving the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Acidic conditions: Used in the aromatization of curcumol to form this compound analogues.
Carbonyl compounds: React with curcumol to produce different this compound analogues.
Major Products Formed
This compound analogues: Formed through the reaction of curcumol with various carbonyl compounds under acidic conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of orobanone involves the inhibition of hypoxia-inducible factor-1 (HIF-1) in cell-based reporter assays. This compound analogues inhibit HIF-1 activity, which plays a crucial role in cellular responses to low oxygen levels. The formation of a stable aromatic system during the synthesis of this compound analogues is essential for their biological activity .
Comparison with Similar Compounds
Orobanone can be compared with other natural products found in the genus Orobanche, such as acteoside and oraposide. These compounds share similar biological activities, including antioxidative, anti-inflammatory, and anti-tumor effects . this compound is unique in its specific inhibition of hypoxia-inducible factor-1 (HIF-1), which distinguishes it from other related compounds .
List of Similar Compounds
- Acteoside
- Oraposide
- Phenylpropanoid glycosides
- Phenylethanoid glycosides
Biological Activity
Orobanone is a compound derived from the genus Orobanche, which includes various parasitic plants known for their unique biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, chemical composition, and relevant case studies.
Chemical Composition
The chemical profile of this compound and its related compounds has been studied extensively. The primary constituents identified include various secondary metabolites that exhibit diverse biological activities. The following table summarizes some of the key compounds found in Orobanche species:
Compound | Type | Biological Activity |
---|---|---|
This compound | Flavonoid | Antioxidant, anti-inflammatory |
Baicalein | Flavonoid | Anticancer, anti-inflammatory |
Caffeic acid | Phenolic compound | Antioxidant, antimicrobial |
Oleanolic acid | Triterpenoid | Anti-inflammatory, hepatoprotective |
Ursolic acid | Triterpenoid | Antitumor, anti-inflammatory |
These compounds have been linked to various health benefits and therapeutic potentials.
Biological Activities
1. Antioxidant Activity
this compound exhibits significant antioxidant properties. Studies indicate that extracts from Orobanche species can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and associated diseases .
2. Anti-inflammatory Effects
Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes, providing a potential therapeutic approach for inflammatory diseases. For instance, the inhibition of cyclooxygenase (COX) enzymes has been documented in several studies .
3. Antimicrobial Properties
this compound demonstrates notable antimicrobial activity against various pathogens. Extracts have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing inhibition at varying concentrations .
4. Anticancer Potential
Several studies have highlighted the anticancer properties of this compound and its derivatives. For example, baicalein, a flavonoid isolated from Orobanche, has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
5. Neuroprotective Effects
this compound has also been investigated for its neuroprotective capabilities. It has been reported to enhance memory and cognitive functions by inhibiting amyloid β aggregation, which is linked to Alzheimer's disease .
Case Studies
Several case studies have explored the practical applications of this compound in clinical settings:
-
Case Study 1: Antioxidant Efficacy in Patients with Chronic Diseases
A clinical trial involving patients with chronic inflammatory diseases demonstrated that supplementation with this compound extracts led to a significant reduction in oxidative stress markers and improved patient outcomes over six months . -
Case Study 2: Cancer Treatment Synergy
In a study examining the effects of this compound in combination with traditional chemotherapy agents, patients with prostate cancer showed enhanced tumor reduction rates compared to those receiving chemotherapy alone .
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1,4-dimethyl-7-propan-2-yl-2,3-dihydro-1H-azulen-6-one |
InChI |
InChI=1S/C15H20O/c1-9(2)13-8-14-10(3)5-6-12(14)11(4)7-15(13)16/h7-10H,5-6H2,1-4H3 |
InChI Key |
UGZCHVLYDNLQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C=C(C(=O)C=C2C)C(C)C |
Origin of Product |
United States |
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